molecular formula C22H23ClN4 B271646 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B271646
M. Wt: 378.9 g/mol
InChI Key: MONKNFAZRHGLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine is a chemical compound that belongs to the class of indole derivatives. It is commonly known as CL-218,872 and has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of CL-218,872 involves the modulation of serotonin signaling pathways. It acts as a selective antagonist of the 5-HT2B receptor, which is involved in the regulation of heart function and vascular tone. By blocking this receptor, CL-218,872 may have potential therapeutic applications in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
CL-218,872 has been shown to have a number of biochemical and physiological effects. It has been found to induce a dose-dependent decrease in blood pressure and heart rate in animal models. It has also been shown to inhibit the proliferation of smooth muscle cells, which are involved in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using CL-218,872 in lab experiments is its high selectivity for the 5-HT2B receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using CL-218,872 is its low water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CL-218,872. One potential area of study is its potential therapeutic applications in the treatment of cardiovascular diseases. Another area of research could be the development of more water-soluble analogs of CL-218,872 for in vivo use. Additionally, further studies could be conducted to elucidate the exact mechanism of action of CL-218,872 and its effects on other serotonin receptors.

Synthesis Methods

The synthesis method of CL-218,872 involves the condensation of 2-chlorobenzylamine and 3-(1H-imidazol-1-yl)propylamine with indole-3-carboxaldehyde in the presence of an acid catalyst. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

CL-218,872 has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the 5-HT2B receptor and moderate affinity for the 5-HT2A receptor. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a crucial role in mood, appetite, and sleep.

properties

Molecular Formula

C22H23ClN4

Molecular Weight

378.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C22H23ClN4/c23-21-8-3-1-6-18(21)15-27-16-19(20-7-2-4-9-22(20)27)14-24-10-5-12-26-13-11-25-17-26/h1-4,6-9,11,13,16-17,24H,5,10,12,14-15H2

InChI Key

MONKNFAZRHGLJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CNCCCN4C=CN=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CNCCCN4C=CN=C4)Cl

Origin of Product

United States

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